3-(4-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
3-(4-Methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a heterocyclic compound that belongs to the class of furocoumarins. These compounds are known for their significant biological activities and are widely present in various natural products . The compound’s structure consists of a furo[2,3-f]chromen-7-one core with a 4-methoxyphenyl group and two methyl groups at positions 4 and 9.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one can be achieved through a multicomponent condensation reaction. This method involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . The structures of the obtained compound are confirmed using 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry .
Chemical Reactions Analysis
3-(4-Methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with reagents such as sodium methoxide . Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
3-(4-Methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, furocoumarins, including this compound, are known for their photosensitizing properties and are used in phototherapy for skin diseases such as psoriasis and vitiligo .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with cellular targets and pathways. As a photosensitizer, the compound absorbs ultraviolet (UV) light and forms reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . This phototoxic effect is utilized in phototherapy to target and destroy abnormal cells in skin diseases . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one can be compared with other furocoumarins and chromone derivatives. Similar compounds include 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid and 3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta©furo(2,3-f)chromen-7(8H)-one . These compounds share structural similarities but may differ in their biological activities and applications.
Properties
Molecular Formula |
C20H16O4 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4,9-dimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C20H16O4/c1-11-8-16-19(12(2)9-17(21)24-16)20-18(11)15(10-23-20)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3 |
InChI Key |
LMPFKCPSACTDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=CO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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